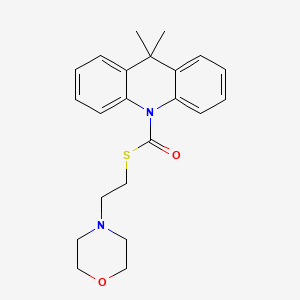
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(4-morpholinyl)ethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(4-morpholinyl)ethyl) ester is a Drug / Therapeutic Agent.
Aplicaciones Científicas De Investigación
Drug-Nucleic Acid Interactions
- Acridine derivatives like 9-amino-[N-2-(4-morpholinyl)ethyl]acridine-4-carboxamide have shown potential in antitumor activity through intercalative binding with DNA. This interaction has been studied using quantum mechanical methods to understand the binding sites and relative stability of acridine-base pair complexes (Shukla & Tiwari, 2009).
Chemiluminescence Applications
- Aryl esters of acridinium acid, including those substituted at the benzene ring, demonstrate notable chemiluminescent properties in various solvents. These properties depend on solvent polarity, nucleophilicity, and the nature and concentration of bases and oxidants (Krzymiński et al., 2010).
Synthesis and Molecular Structure
- Synthesis of N,N-Dialkyl-9-oxoacridine-10(9H)-carbothioamides has been achieved, providing insights into the chemical properties and potential applications of acridine derivatives (Kobayashi, Nakagawa, & Yuba, 2013).
- The molecular structure of acridine derivatives, particularly those being evaluated as potential anti-cancer agents, has been determined through X-ray crystallography. This research offers implications for models of DNA-binding (Hudson et al., 1987).
Luminescence and Stability
- Studies on hydroxamic acids linked to acridinecarboxylic acid through a pseudo-ester function have shown various effects on the luminescence yield and stability of the molecule. This research aids in understanding and improving chemiluminescent labels (Renotte et al., 2000).
Biological Activities
- Novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of 2-(6-methoxy-2-naphthyl)propionic acid (Naproxen) have been synthesized and evaluated for topical drug delivery, demonstrating the potential for improved therapeutic application (Rautio et al., 2000).
Propiedades
Número CAS |
38420-61-0 |
|---|---|
Nombre del producto |
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(4-morpholinyl)ethyl) ester |
Fórmula molecular |
C22H26N2O2S |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
S-(2-morpholin-4-ylethyl) 9,9-dimethylacridine-10-carbothioate |
InChI |
InChI=1S/C22H26N2O2S/c1-22(2)17-7-3-5-9-19(17)24(20-10-6-4-8-18(20)22)21(25)27-16-13-23-11-14-26-15-12-23/h3-10H,11-16H2,1-2H3 |
Clave InChI |
AMWSLIXSLYDPNY-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN4CCOCC4)C |
SMILES canónico |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN4CCOCC4)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(4-morpholinyl)ethyl) ester |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



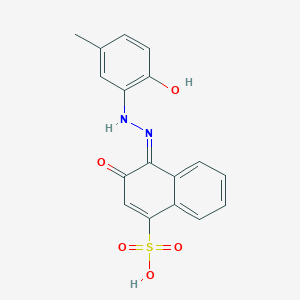
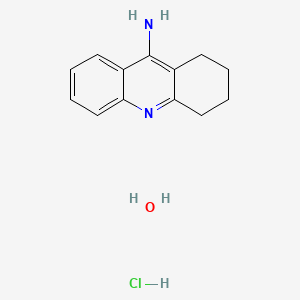
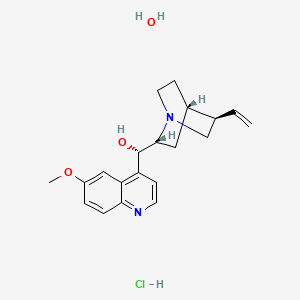
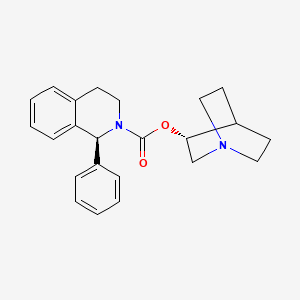
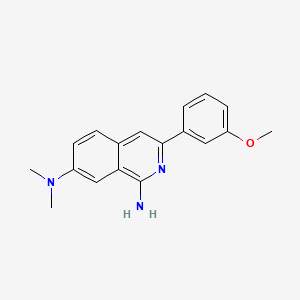
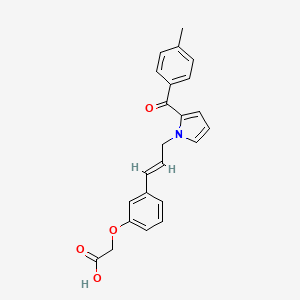
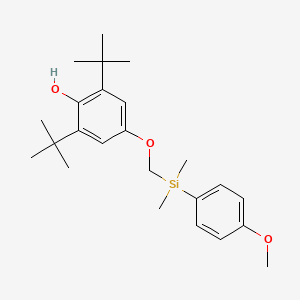
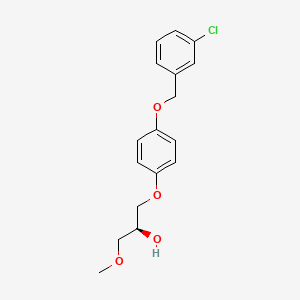
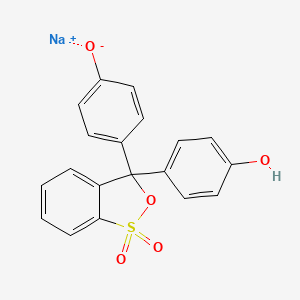
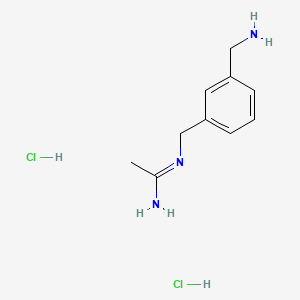
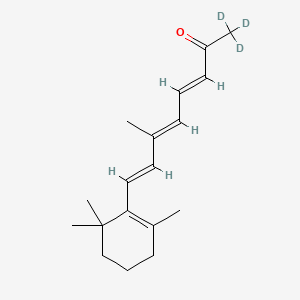
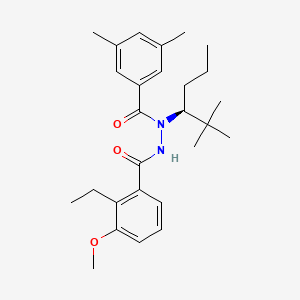
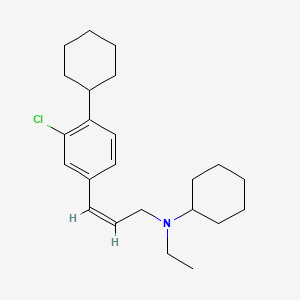
![N-[3-cyano-4-[2-hydroxy-3-(2-methylbut-3-yn-2-ylamino)propoxy]phenyl]-2-methylpropanamide](/img/structure/B1663841.png)